

A Comprehensive Technical Guide to 4-(Methylamino)benzaldehyde (CAS 556-21-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

Cat. No.: B1624761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-(Methylamino)benzaldehyde**, with CAS number 556-21-8, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis.^[1] Its structure, featuring a methylamino group and a reactive aldehyde functional group on a benzene ring, makes it a valuable building block for a variety of more complex molecules, including pharmaceuticals and dyes.^{[1][2]} This document provides an in-depth overview of its chemical and physical properties, safety information, relevant experimental protocols, and its context in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **4-(Methylamino)benzaldehyde** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	556-21-8	[1] [3] [4]
Molecular Formula	C ₈ H ₉ NO	[1] [3] [4] [5]
Molecular Weight	135.16 g/mol	[1] [3] [5]
IUPAC Name	4-(methylamino)benzaldehyde	
Synonyms	p-(Methylamino)benzaldehyde	[1]
Appearance	Solid	[4] [6] [7]
Melting Point	56-57 °C	[1] [6]
Boiling Point	185-187 °C at 15 Torr (mmHg)	[1] [6]
Density	1.121 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	≥97%	[4]
Storage Temperature	2-8 °C, under inert atmosphere, in a dark place	

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **4-(Methylamino)benzaldehyde**. While the raw spectra are not provided here, data from various spectroscopic techniques have been compiled and are available in public databases.

Technique	Availability / Reference
¹ H NMR	Data available in spectral databases.
¹³ C NMR	Data available in spectral databases.
Mass Spectrometry (MS)	Data available from NIST and other sources. [8] [9]
Infrared (IR) Spectroscopy	Data available from NIST and other sources. [10]

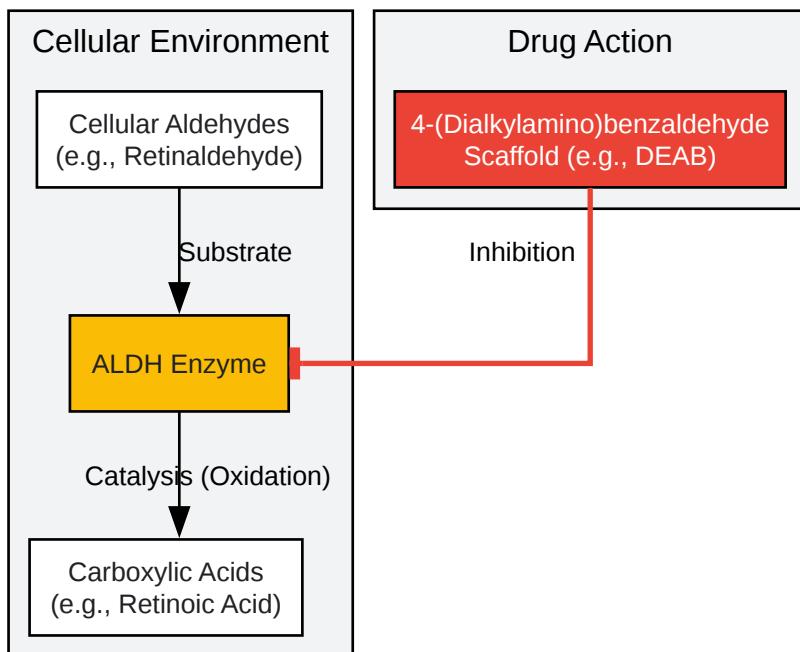
Safety and Hazard Information

Proper handling of **4-(Methylamino)benzaldehyde** is crucial. It is classified as a hazardous substance and requires appropriate safety precautions in a laboratory setting.[6][11]

Hazard Information	Details	Source(s)
GHS Classification	Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).	[6]
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).	[3][6]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).	[6]
Personal Protective Equipment	Use of eye shields, protective gloves, and a dust mask (e.g., type N95) is recommended.	[12]

Incompatibilities

Reacts violently with strong
oxidizers and bases.


[13]

Applications in Research and Drug Development

4-(Methylamino)benzaldehyde is a key starting material in various synthetic applications.

- Pharmaceutical and Organic Synthesis: It serves as a building block for synthesizing diverse organic compounds and pharmaceutical agents.[1][2] Its functional groups allow for its incorporation into more complex molecular frameworks with potential therapeutic value.[1]
- Dye Industry: The aromatic nature of the compound makes it a useful precursor in the synthesis of various dyes.[1][2]
- Aldehyde Dehydrogenase (ALDH) Research: The broader 4-(dialkylamino)benzaldehyde scaffold is of significant interest in cancer research. The diethyl analog, 4-(diethylamino)benzaldehyde (DEAB), is a well-established pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in many cancers and contribute to drug resistance.[14][15][16] While **4-(methylamino)benzaldehyde** itself has shown low binding affinity to ALDH1, its structural similarity makes the scaffold relevant for designing novel and more selective ALDH inhibitors.[14][16][17]

Role of ALDH and Inhibition by Analogs

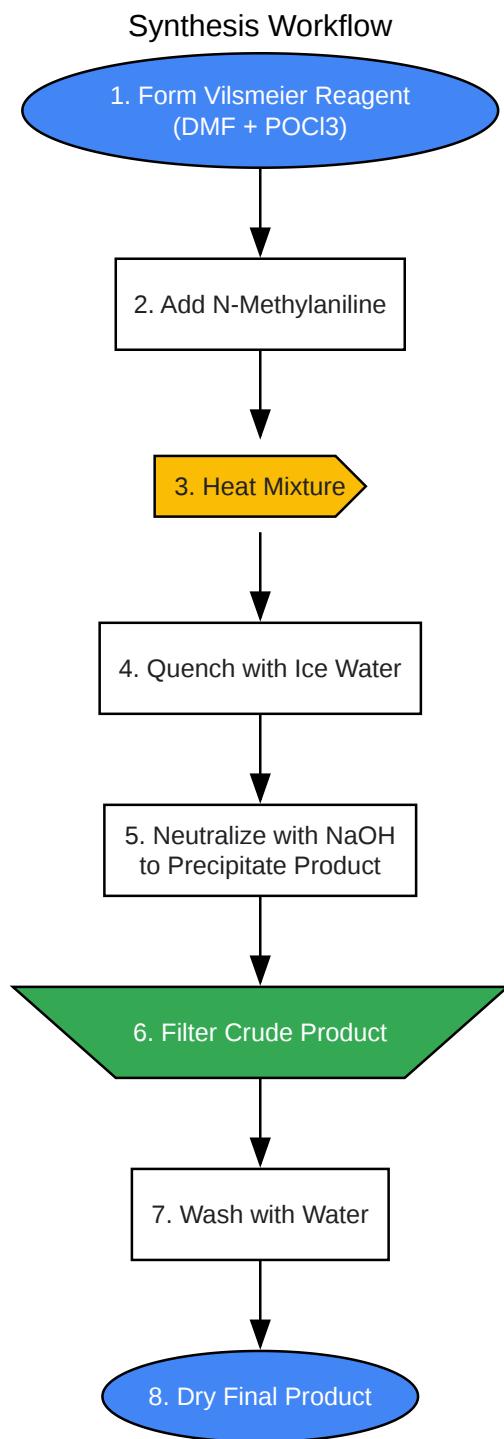
[Click to download full resolution via product page](#)

Caption: ALDH pathway and inhibition by 4-(dialkylamino)benzaldehyde analogs.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of compounds within the 4-(amino)benzaldehyde family.

This protocol is adapted from the synthesis of the closely related 4-(dimethylamino)benzaldehyde and is a standard method for the formylation of electron-rich aromatic rings. To synthesize the target compound, N-methylaniline would be used in place of N,N-dimethylaniline.


Objective: To synthesize **4-(Methylamino)benzaldehyde** via formylation of N-methylaniline.

Materials:

- N-methylaniline
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice water
- Sodium hydroxide (NaOH) solution (e.g., 20%)
- Three-necked flask, mechanical stirrer, dropping funnel, condenser

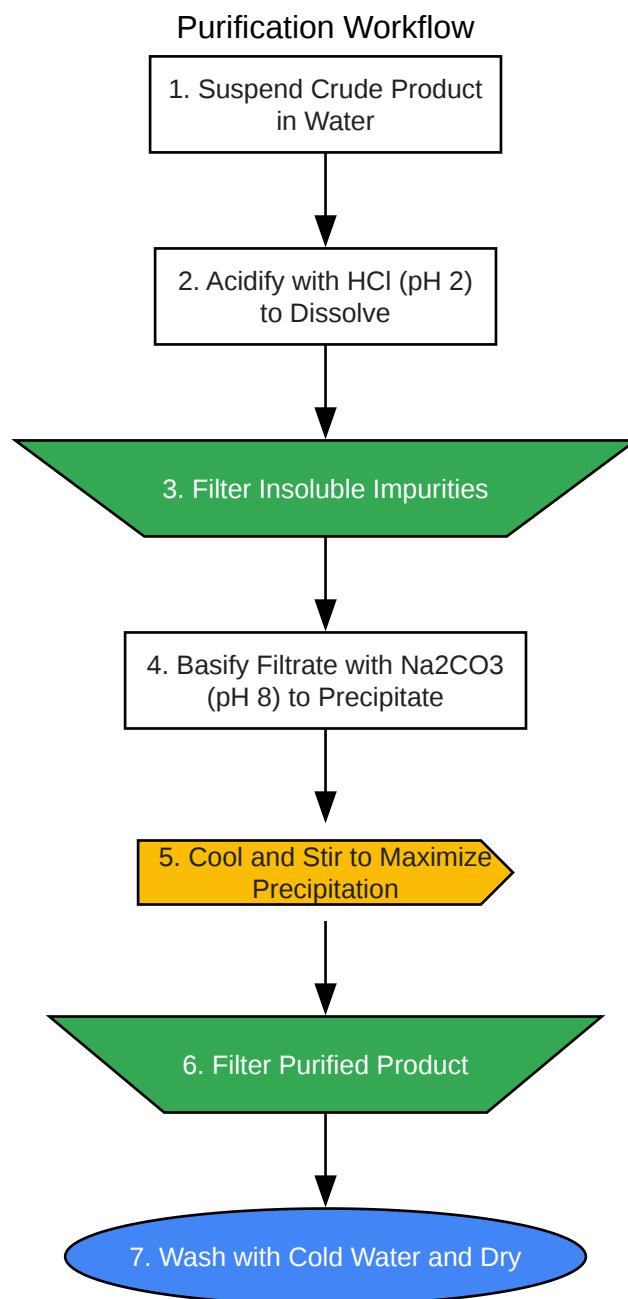
Methodology:

- Cool the N,N-Dimethylformamide (DMF) in a three-necked flask using an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent.
- After the addition is complete, add N-methylaniline dropwise to the reaction mixture.
- Heat the mixture (e.g., to 90 °C) for several hours to complete the reaction.
- After cooling, slowly and carefully pour the reaction mixture into ice water to decompose the reagent complex.
- Neutralize the acidic solution by adding a sodium hydroxide solution until it becomes weakly alkaline, which will precipitate the crude product.
- Collect the precipitated solid by filtration.
- Wash the solid thoroughly with water to remove inorganic salts and impurities.
- Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Methylamino)benzaldehyde**.

This method is effective for purifying amino-containing organic compounds by leveraging the basicity of the amino group.


Objective: To purify crude **4-(Methylamino)benzaldehyde**.

Materials:

- Crude **4-(Methylamino)benzaldehyde**
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Water
- Beakers, filter funnel, pH paper

Methodology:

- Suspend the crude product in water.
- Stir the mixture and add concentrated hydrochloric acid dropwise until the pH is approximately 2. The solid should dissolve as its hydrochloride salt is formed.
- Filter the solution to remove any insoluble impurities.
- To the clear filtrate, add saturated sodium carbonate solution dropwise with stirring until the pH reaches approximately 8.
- The purified **4-(Methylamino)benzaldehyde** will precipitate out of the solution.
- Cool the mixture (e.g., to 8 °C) and continue stirring for a period (e.g., 1 hour) to maximize precipitation.
- Collect the purified solid by filtration, wash with cold water, and dry thoroughly.[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Purification workflow via acid-base extraction.

This protocol, specified by ACS Reagent Chemicals for the related 4-(dimethylamino)benzaldehyde, can be adapted to assess purity.[20]

Objective: To check the purity of **4-(Methylamino)benzaldehyde** based on its solubility and solution color.

Materials:

- Sample of **4-(Methylamino)benzaldehyde**
- Dilute hydrochloric acid (1:10)
- Spectrophotometer and 1 cm cuvette
- Water

Methodology:

- Solubility Test: Dissolve 1.0 g of the sample in 20 mL of dilute hydrochloric acid (1:10). The dissolution should be complete, and the resulting solution should be clear.[20]
- Color Test: Use the solution prepared in the solubility test. Measure its absorbance in a 1 cm cuvette at 450 nm against a water blank. A low absorbance value (e.g., not exceeding 0.1 AU) indicates high purity and absence of colored impurities.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Methylamino)benzaldehyde | 556-21-8 | AAA55621 [biosynth.com]
- 4. 4-(Methylamino)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. Benzaldehyde, 4-(methylamino)- | C8H9NO | CID 10986282 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 9. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 10. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 11. bio.vu.nl [bio.vu.nl]
- 12. ≥99% (perchloric acid titration), puriss. p.a., reag. Ph. Eur. | Sigma-Aldrich
[sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC
[pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. CN103694125A - Preparation method of paradigmethylaminobenzaldehyde - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Methylamino)benzaldehyde (CAS 556-21-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1624761#4-methylamino-benzaldehyde-cas-number-556-21-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com